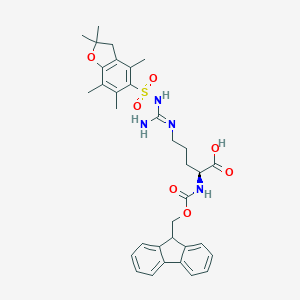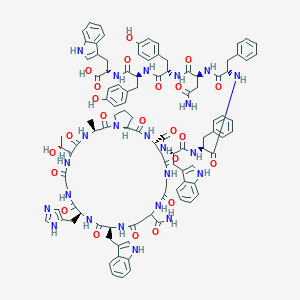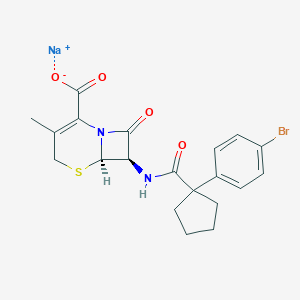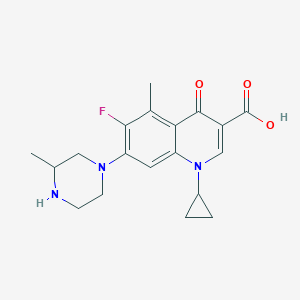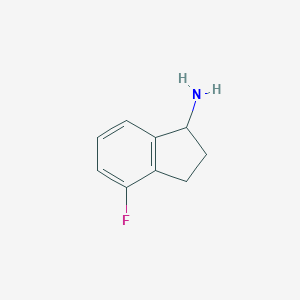
Methyl 5,6-dimethylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,6-dimethylpicolinate is a chemical compound that belongs to the class of pyridine derivatives. It is a colorless liquid with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Methyl 5,6-dimethylpicolinate is not fully understood. However, it is believed to interact with metal ions, particularly copper, by forming coordination complexes. These complexes can then be used in various chemical reactions, including oxidation and reduction reactions.
Biochemische Und Physiologische Effekte
Methyl 5,6-dimethylpicolinate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it may have antioxidant properties, which could make it useful in the treatment of various diseases. Additionally, it has been found to have low toxicity, making it a relatively safe compound to use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 5,6-dimethylpicolinate in lab experiments is its high yield and relatively simple synthesis method. Additionally, it has low toxicity, making it a safe compound to handle. However, one limitation is that its mechanism of action is not fully understood, which could make it challenging to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 5,6-dimethylpicolinate. One area of interest is its potential as an antioxidant and its possible use in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, researchers may continue to explore its potential applications in coordination chemistry and the synthesis of new materials. Finally, further studies could be conducted to better understand its mechanism of action and how it interacts with metal ions.
Wissenschaftliche Forschungsanwendungen
Methyl 5,6-dimethylpicolinate has been extensively studied for its potential applications in various scientific fields. It has been found to be a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used as a ligand in coordination chemistry, which is the study of how metal ions interact with other molecules. Methyl 5,6-dimethylpicolinate is also used as a building block in the synthesis of new materials, including polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
153646-64-1 |
|---|---|
Produktname |
Methyl 5,6-dimethylpicolinate |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
methyl 5,6-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-6-4-5-8(9(11)12-3)10-7(6)2/h4-5H,1-3H3 |
InChI-Schlüssel |
DAAJDWKBFWTVTM-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C=C1)C(=O)OC)C |
Kanonische SMILES |
CC1=C(N=C(C=C1)C(=O)OC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


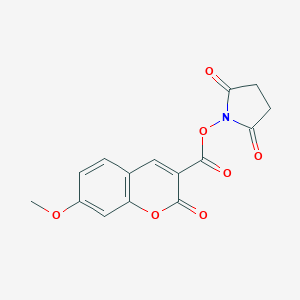
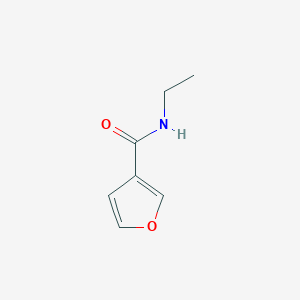
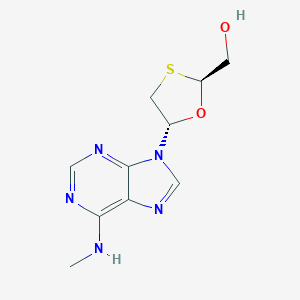
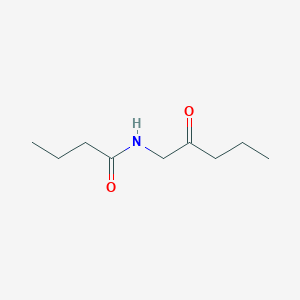
![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
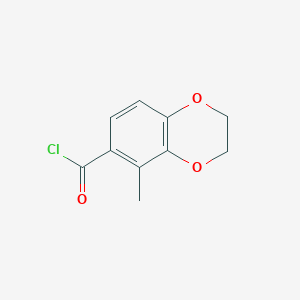
![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)
